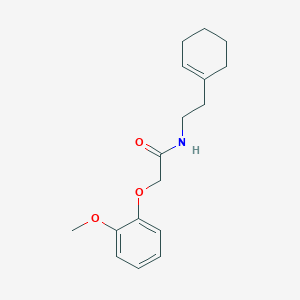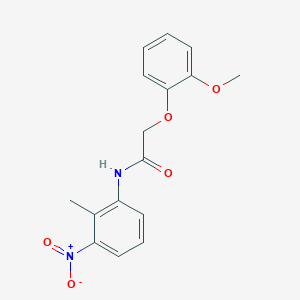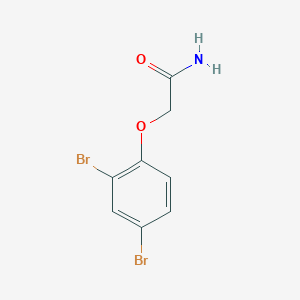![molecular formula C34H38N4O6S2 B322341 N,N'-bis[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]hexanediamide](/img/structure/B322341.png)
N,N'-bis[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide is a complex organic compound with the molecular formula C34H38N4O6S2 and a molecular weight of 662.8 g/mol. This compound is characterized by its unique structure, which includes two sulfamoyl groups attached to phenyl rings, further connected to a hexanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide typically involves multiple steps, starting with the preparation of the sulfamoyl phenyl intermediates. These intermediates are then reacted with hexanediamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents like methanol or ethylene glycol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups into amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, such as drug development for targeting specific enzymes or receptors.
Industry: It is employed in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl groups can form hydrogen bonds with active sites, while the phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide can be compared with other similar compounds, such as:
N,N’-bis(2,4-dimethylphenyl)hexanediamide: Similar structure but lacks the sulfamoyl groups, resulting in different chemical properties and reactivity.
N,N’-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide: Contains hydroxyl groups instead of sulfamoyl groups, leading to different hydrogen bonding capabilities and biological activities. The uniqueness of N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C34H38N4O6S2 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
N,N//'-bis[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C34H38N4O6S2/c1-23-9-19-31(25(3)21-23)37-45(41,42)29-15-11-27(12-16-29)35-33(39)7-5-6-8-34(40)36-28-13-17-30(18-14-28)46(43,44)38-32-20-10-24(2)22-26(32)4/h9-22,37-38H,5-8H2,1-4H3,(H,35,39)(H,36,40) |
InChI Key |
ISIWBJXNYMOITD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C=C(C=C4)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322259.png)
![2-(2-methoxyphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322261.png)

![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B322267.png)
![2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE](/img/structure/B322269.png)
![2-(2-methoxyphenoxy)-N-(5-{[(2-methoxyphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B322271.png)
![2-(2-methoxyphenoxy)-N-[4-(4-{[(2-methoxyphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B322273.png)
![2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B322275.png)
![1,4-Bis[(2,4-dibromophenoxy)acetyl]piperazine](/img/structure/B322277.png)

![5-Benzyl-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B322280.png)
![5-Benzyl-2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B322281.png)
![5-Benzyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B322283.png)
